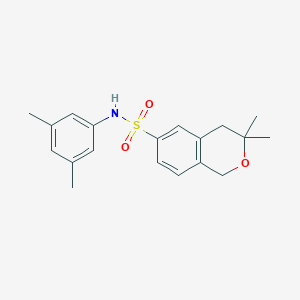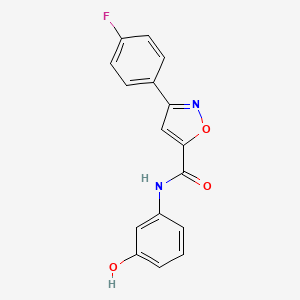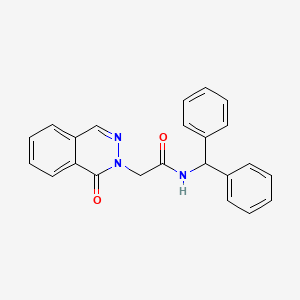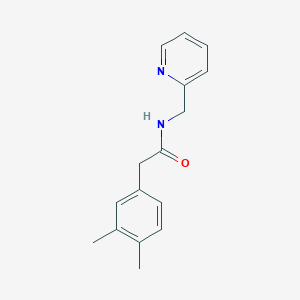
N-(3,5-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide, also known as DI-82, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. This compound also inhibits angiogenesis by suppressing the VEGF/VEGFR2 pathway. In inflammation research, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disorder research, this compound protects neurons from oxidative stress by activating the Nrf2 pathway and reducing the accumulation of amyloid beta peptides by inhibiting the β-secretase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been found to decrease the expression of cyclin D1 and increase the expression of p21 and p27, leading to cell cycle arrest. In inflammation research, this compound has been found to decrease the expression of COX-2 and iNOS, leading to reduced inflammation. In neurodegenerative disorder research, this compound has been found to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound also has limitations, including its high cost, limited availability, and the need for specialized equipment for synthesis.
Direcciones Futuras
There are several future directions for N-(3,5-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the combination of this compound with other drugs or therapies could enhance its therapeutic effects and reduce its limitations. Further research is needed to fully understand the potential of this compound in scientific research and clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. This compound exerts its therapeutic effects through various mechanisms of action and has several advantages and limitations for lab experiments. There are several future directions for this compound research, and further investigation is needed to fully understand its potential in scientific research and clinical applications.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-3,3-dimethyl-3,4-dihydro-1H-isochromene-6-sulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid beta peptides.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3,3-dimethyl-1,4-dihydroisochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-13-7-14(2)9-17(8-13)20-24(21,22)18-6-5-15-12-23-19(3,4)11-16(15)10-18/h5-10,20H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPWXUMBZRIWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(COC(C3)(C)C)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4647927.png)

![methyl 4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4647945.png)
![N-(2,6-difluorophenyl)-4-methoxy-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4647947.png)

![2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4647962.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4647972.png)
![1-(4-bromo-3-methylphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647978.png)
![N-(sec-butyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4647980.png)
![4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate](/img/structure/B4647984.png)
![2-chloro-3-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4647992.png)
![N-(3-methoxyphenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4648000.png)

![1-[4-(benzyloxy)-3-chloro-5-methoxybenzoyl]pyrrolidine](/img/structure/B4648019.png)
